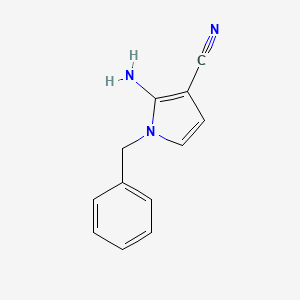

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

描述

Significance of Pyrrole (B145914) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules. Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.

Pyrrole derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This versatility has made the pyrrole nucleus a focal point for the design and synthesis of novel therapeutic agents. The ability to readily functionalize the pyrrole ring at various positions allows for the fine-tuning of its steric and electronic properties, enabling chemists to optimize its interaction with specific enzymes and receptors.

In the realm of organic synthesis, pyrroles are valuable intermediates and building blocks. Their rich chemistry allows for a variety of transformations, leading to the construction of more complex molecular architectures, including fused heterocyclic systems. The development of efficient and regioselective methods for the synthesis of substituted pyrroles is an active area of research, continuously expanding the synthetic chemist's toolbox.

Overview of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives in Research

Within the broader family of pyrroles, derivatives of 2-amino-1H-pyrrole-3-carbonitrile have emerged as a particularly interesting subclass. The presence of the amino and cyano groups at adjacent positions on the pyrrole ring provides a unique combination of functionalities. The amino group can act as a hydrogen bond donor and a nucleophile, while the nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations.

This specific arrangement of functional groups makes 2-amino-1H-pyrrole-3-carbonitrile derivatives versatile precursors for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are themselves important pharmacophores. Research has demonstrated that these derivatives possess a wide array of biological activities. For instance, various substituted 2-amino-1H-pyrrole-3-carbonitriles have been investigated for their potential as:

Anti-inflammatory agents: Studies have shown that certain derivatives exhibit significant anti-inflammatory properties.

Antimicrobial agents: The scaffold has been explored for its activity against various bacterial and fungal strains.

Anticancer agents: Some derivatives have displayed cytotoxic activity against cancer cell lines.

Enzyme inhibitors: The structural features of these compounds make them attractive candidates for targeting specific enzymes involved in disease pathways.

The synthesis of these derivatives is often achieved through multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular diversity.

Rationale for Academic Investigation of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

The specific focus on This compound in academic research is driven by a strategic approach to drug discovery and development. The introduction of a benzyl (B1604629) group at the N1 position of the pyrrole ring is a deliberate modification aimed at exploring and enhancing the molecule's pharmacological profile.

The synthesis of this compound has been made more accessible through facile synthetic procedures. One such method involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile (B47326) in the presence of an acid catalyst. researchgate.net This straightforward synthesis allows for the efficient production of the target compound and its analogs for further investigation.

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-benzylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-8-11-6-7-15(12(11)14)9-10-4-2-1-3-5-10/h1-7H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAGKLCYHYSPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464352 | |

| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753478-33-0 | |

| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 Benzyl 1h Pyrrole 3 Carbonitrile and Its Precursors

Classical and Contemporary Synthetic Routes to 2-Amino-3-cyanopyrroles

The 2-amino-3-cyanopyrrole scaffold is a key structural motif present in many biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of several reliable synthetic protocols.

Condensation Reactions Involving Malononitrile (B47326) and Related Precursors

Malononitrile is a versatile C3 building block in organic synthesis, widely used for the construction of various heterocyclic systems, including 2-amino-3-cyanopyrroles. Condensation reactions involving malononitrile are a cornerstone for the formation of this pyrrole (B145914) system. These reactions typically proceed through the formation of an α,β-unsaturated nitrile intermediate, followed by cyclization.

One of the foundational approaches is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic dinitriles to form enamines. wikipedia.orgchem-station.com The intramolecular version of this reaction is particularly useful for forming cyclic ketones after hydrolysis, but the principles of nitrile condensation are relevant to the intermolecular reactions that can lead to pyrrole precursors. wikipedia.orgbuchler-gmbh.com

A common strategy involves the reaction of α-haloketones or their equivalents with malononitrile in the presence of a base. The reaction sequence involves an initial SN2 reaction, followed by a Thorpe-Ziegler type intramolecular cyclization. Another approach involves the reaction of phenacylmalononitriles with amines, which can lead to the formation of 1,5-disubstituted 2-amino-3-cyanopyrroles. hu.edu.jo Additionally, acylethynylpyrroles have been shown to react with malononitrile to produce 2-(3-amino-2,4-dicyanophenyl)pyrroles. nih.gov

It is important to distinguish these pyrrole syntheses from the Gewald reaction, which also utilizes a ketone or aldehyde and a cyano-activated methylene (B1212753) compound but in the presence of elemental sulfur, leading to the formation of 2-aminothiophenes, not pyrroles. wikipedia.orgscispace.comarkat-usa.org

Multicomponent Reactions for Pyrrole-3-carbonitrile Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in building molecular complexity in a single step from three or more starting materials. organic-chemistry.org Several MCRs have been developed for the synthesis of functionalized 2-amino-3-cyanopyrroles.

A notable example is the one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com This method provides N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields. The reaction proceeds under mild conditions, often using acetic acid as a catalyst in ethanol. mdpi.com Similarly, a four-component coupling reaction between a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297), can be catalyzed by copper nanoparticles to produce 2-amino-3-cyanopyridine (B104079) derivatives, showcasing the versatility of these building blocks in MCRs. scielo.brresearchgate.net

Another multicomponent approach involves the reaction of nitroepoxides, amines, and malononitrile, which yields N-substituted 2-amino-3-cyano pyrroles under mild, transition-metal-free conditions. rsc.orgresearchgate.net Furthermore, a novel and efficient MCR for the synthesis of 2-aminopyrrole systems utilizes N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org This reaction is proposed to proceed via a 1,3-dipolar cycloaddition mechanism. organic-chemistry.org

Targeted Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

The specific synthesis of this compound can be achieved through several targeted methods, which are often variations of the general strategies discussed above.

Utilizing N-Substituted Aminoacetaldehyde Dimethyl Acetals and Malononitrile

A direct and facile procedure for the synthesis of 1-substituted 2-amino-3-cyanopyrroles, including the N-benzyl derivative, has been developed. nih.govresearchgate.net This method involves the condensation of an N-substituted aminoacetaldehyde dimethyl acetal (B89532) with malononitrile. nih.govacs.org

Specifically for the target compound, N-benzylaminoacetaldehyde dimethyl acetal is reacted with malononitrile in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. nih.govresearchgate.net This acid-catalyzed reaction proceeds via the in situ formation of an enamine from the acetal and malononitrile, followed by intramolecular cyclization and elimination of methanol to afford this compound. A patent describes a similar process where N-benzyl-2,2-dimethoxy-ethylamine is reacted with malononitrile in tetrahydrofuran (B95107) with sulfuric acid to yield the target compound. google.com

Table 1: Synthesis of this compound via Condensation

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Product | Reference |

| N-benzylaminoacetaldehyde dimethyl acetal | Malononitrile | p-Toluenesulfonic acid monohydrate | This compound | nih.govresearchgate.net |

| N-benzyl-2,2-dimethoxy-ethylamine | Malononitrile | Sulfuric acid / Tetrahydrofuran | This compound | google.com |

Routes via Curtius Rearrangement of Pyrrole-2-carbonyl Azides

An alternative, though more lengthy, route to this compound involves the Curtius rearrangement. nih.govresearchgate.net This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom.

The synthesis begins with a pre-formed 1-benzyl-3-cyanopyrrole-2-carboxylic acid. This starting material is converted to its corresponding acyl azide (B81097), 1-benzyl-3-cyanopyrrole-2-carbonyl azide. nih.govrsc.org The azide then undergoes a thermal or photochemical Curtius rearrangement to form an isocyanate intermediate. This reactive intermediate is subsequently trapped with an alcohol (e.g., methanol or ethanol) to form a stable carbamate (B1207046). nih.govresearchgate.net The final step involves the deprotection of the carbamate group to yield the desired this compound. nih.gov

Table 2: Key Steps in the Curtius Rearrangement Route

| Step | Reactant | Key Intermediate/Product |

| 1 | 1-Benzyl-3-cyanopyrrole-2-carboxylic acid | 1-Benzyl-3-cyanopyrrole-2-carbonyl azide |

| 2 | 1-Benzyl-3-cyanopyrrole-2-carbonyl azide | Isocyanate intermediate |

| 3 | Isocyanate intermediate | Carbamate (e.g., methyl [1-benzyl-3-cyano-1H-pyrrol-2-yl]carbamate) |

| 4 | Carbamate | This compound |

Domino Methodologies for 2-Aminopyrrole Synthesis

Domino, or cascade, reactions offer an elegant and efficient approach to complex molecules by combining several transformations in a single synthetic operation without isolating intermediates. acs.org While a specific domino synthesis for this compound is not extensively detailed in the provided context, general domino methodologies for 2-aminopyrroles are applicable.

One such strategy involves a metal-free domino reaction of alkynyl vinyl hydrazides. acs.orgnih.gov This process is initiated by a propargylic 3,4-diaza-Cope rearrangement, followed by a tandem isomerization and a 5-exo-dig N-cyclization to furnish the 2-aminopyrrole core. acs.orgnih.gov By selecting the appropriate substituents on the starting hydrazide, this methodology could potentially be adapted for the synthesis of the target compound. These domino sequences are highly valuable as they increase synthetic efficiency and are often more environmentally friendly. nih.gov

Derivatization during Synthetic Pathways

The ability to introduce a variety of substituents onto the pyrrole ring during its synthesis is crucial for developing a library of compounds for structure-activity relationship (SAR) studies. Multi-component reactions are particularly powerful in this regard, allowing for the one-pot synthesis of highly functionalized pyrroles.

The introduction of aromatic and other substituents at various positions of the this compound scaffold can be efficiently achieved through multi-component reactions. These reactions allow for the assembly of the pyrrole core from simple starting materials in a single step, incorporating desired substituents in the process.

One notable example is the one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, including benzylamine. This method has been successfully employed to synthesize a range of N-substituted 2,3,5-functionalized 3-cyanopyrroles mdpi.com. The reaction of phenacyl alcohol, benzoylacetonitrile, and benzylamine, for instance, yields 1-benzyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile, demonstrating the straightforward incorporation of phenyl groups at the C2 and C5 positions mdpi.com.

A specific example of introducing a benzoyl group at the C5 position is the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. This compound was synthesized by reacting N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone mdpi.com. This reaction highlights the possibility of introducing acyl groups, which can serve as handles for further functionalization.

Furthermore, a multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles can be achieved via the ring-opening of nitroepoxides. This method allows for the introduction of substituents at the C4 and C5 positions of the pyrrole ring rsc.org. For instance, the reaction of a suitable nitroepoxide with benzylamine and malononitrile can lead to the formation of 2-amino-1-benzyl-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile rsc.org.

The versatility of these multi-component reactions is showcased in the following table, which summarizes the synthesis of various substituted 2-aminopyrrole derivatives.

| Starting Materials | Substituents Introduced | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| phenacyl alcohol, benzoylacetonitrile, benzylamine | C2-phenyl, C5-phenyl | AcOH, EtOH, 70 °C, 3 h | 88% | mdpi.com |

| N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine, 1-chloroacetophenone | C5-benzoyl, C2-(4,5,6,7-tetrahydro-1H-indol-2-yl) | K2CO3, MeCN, reflux, 6 h | 40% | mdpi.com |

| Nitroepoxide, benzylamine, malononitrile | C4-methyl, C5-phenyl | K2CO3, methanol, 60 °C, 3 h | - | rsc.org |

The synthesis of substituted pyrroles can proceed through the formation and subsequent aromatization of dihydro-1H-pyrrole intermediates. These intermediates, also known as pyrrolines, can be isolated in some cases, providing a stepwise approach to the final aromatic product.

A relevant example is the synthesis of (Z)-2-Amino-1-benzyl-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. This non-aromatic pyrrole derivative was obtained from the reaction of 3,3-diaminoacrylonitrile with dibenzoylacetylene nih.gov. The formation of this dihydropyrrole highlights a potential pathway where the final aromatization step is controlled or delayed.

The general strategy often involves a cyclocondensation reaction that initially forms the dihydropyrrole ring, which is then oxidized or undergoes elimination to afford the aromatic pyrrole. For instance, the reaction of enones with aminoacetonitrile can furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be converted to the corresponding pyrroles through dehydrocyanation, which can be induced by microwave irradiation.

The following table provides an example of a synthesized dihydro-1H-pyrrole intermediate that is a precursor to a substituted 2-amino-1-benzyl-1H-pyrrole derivative.

| Dihydro-1H-pyrrole Intermediate | Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| (Z)-2-Amino-1-benzyl-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | 3,3-diaminoacrylonitrile, dibenzoylacetylene, benzylamine | DCM, room temperature | - | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its derivatives, several eco-friendly approaches have been developed, focusing on the use of greener solvents, catalyst-free conditions, and alternative energy sources.

One significant advancement is the development of catalyst-free and solvent-free multi-component reactions for the synthesis of 2-aminopyrroles researchgate.net. These methods reduce the reliance on potentially toxic catalysts and volatile organic solvents, thereby simplifying the work-up procedure and reducing waste generation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. The application of microwave irradiation has been reported for the synthesis of various pyrrole derivatives, including those with the 2-aminopyrrole scaffold mdpi.comnih.govnih.gov. The efficient and uniform heating provided by microwaves can significantly accelerate reactions that would otherwise require prolonged heating under conventional conditions.

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of heterocyclic compounds. The use of ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to enhanced reaction rates and yields bohrium.comresearchgate.netnih.govnih.gov. The one-pot synthesis of 2-aminopyrrole derivatives in aqueous media under ultrasound irradiation represents a highly environmentally benign approach bohrium.com.

The following table summarizes various green chemistry approaches that can be applied to the synthesis of this compound and its analogs.

| Green Chemistry Approach | Key Features | Potential Application | Reference |

|---|---|---|---|

| Catalyst-free Synthesis | Avoids the use of potentially toxic and expensive catalysts. | Multi-component synthesis of polysubstituted 2-aminopyrroles. | researchgate.net |

| Solvent-free Synthesis | Reduces the use of volatile organic compounds (VOCs). | Multi-component reactions at room temperature or with minimal heating. | researchgate.net |

| Microwave-assisted Synthesis | Shorter reaction times, higher yields, and cleaner reactions. | Synthesis of functionalized pyrrole derivatives. | mdpi.comnih.govnih.gov |

| Ultrasound-assisted Synthesis | Enhanced reaction rates and yields under milder conditions. | One-pot synthesis of 2-aminopyrrole scaffolds in aqueous media. | bohrium.comresearchgate.netnih.govnih.gov |

Chemical Transformations and Reactivity of 2 Amino 1 Benzyl 1h Pyrrole 3 Carbonitrile

Reactivity of the 2-Amino Group

The 2-amino group on the pyrrole (B145914) ring is a key site for nucleophilic reactions, allowing for the introduction of various substituents through acylation, alkylation, and condensation reactions.

The nucleophilic 2-amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acylamide derivatives. This transformation is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For instance, in a study on related pyrrole compounds as metallo-β-lactamase (MBL) inhibitors, the acylation of the 2-amino group was a key step in developing potent inhibitors. acs.org The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. google.com

Coupling of a similar pyrrole core, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, with various acyl chlorides led to the discovery of potent N-acylamide derivatives. acs.org This highlights the general applicability of this reaction to the 2-amino-pyrrole scaffold.

| Reactant | Acylating Agent | Resulting N-Acylamide Derivative | Reference |

|---|---|---|---|

| 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile | Acyl Chloride (R-COCl) | N-(1-benzyl-3-cyano-1H-pyrrol-2-yl)amide | google.com |

| This compound | Anhydride ((RCO)₂O) | N-(1-benzyl-3-cyano-1H-pyrrol-2-yl)amide | acs.org |

The nitrogen atom of the 2-amino group can also undergo alkylation and cycloalkylation. These reactions involve treating the parent compound with alkylating agents, such as alkyl halides, in the presence of a base. google.com This process allows for the introduction of various alkyl or cycloalkyl chains, further diversifying the chemical space for potential biological applications. A patent describing the synthesis of 2-amino-3-cyano pyrrole derivatives explicitly includes amino alkylation and cycloalkylation as key derivatization steps. google.com These reactions are typically performed at room temperature in a solvent like dichloromethane (B109758) with a base such as sodium hydroxide. google.com

The 2-amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reactivity is a fundamental transformation for amino groups and serves as a gateway to more complex heterocyclic systems. The general principle involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Such condensation reactions are widely used in the synthesis of benzothiazoles from 2-aminothiophenols and carbonyl compounds, illustrating a parallel reactivity pattern for aromatic amines. nih.gov While specific examples for this compound are not detailed in the provided literature, this classical reaction is a predictable pathway for its 2-amino group.

Transformations Involving the 3-Carbonitrile Group

The 3-carbonitrile (cyano) group is an electrophilic center and a versatile functional handle for various chemical transformations, including hydrolysis and cycloaddition reactions.

The carbonitrile group can be hydrolyzed to the corresponding carboxamide derivative. This transformation is typically achieved under acidic or basic conditions. The cyano group serves as a useful precursor for amides, which can be further hydrolyzed to carboxylic acids if desired. ntu.edu.sg However, the hydrolysis of a nitrile adjacent to an amino group can sometimes be challenging. In analogous systems, such as 2-aminoadamantane-2-carbonitrile, direct hydrolysis with mineral acids or alkali has proven unsuccessful. researchgate.net In such cases, assisted hydrolysis methods are employed. One such method involves the protection of the adjacent amino group (e.g., via benzoylation) followed by acid-catalyzed hydrolysis of the nitrile to the amide. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | 1. Benzoyl chloride 2. Acid Hydrolysis | 2-Benzamido-1-benzyl-1H-pyrrole-3-carboxamide | researchgate.net |

The nitrile group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. chim.itnih.gov A particularly significant transformation is the reaction with azides to form a tetrazole ring. This [3+2] cycloaddition, often catalyzed by zinc or lead salts, converts the nitrile into a 5-substituted-1H-tetrazole. academie-sciences.frorganic-chemistry.org Tetrazoles are important in medicinal chemistry as they often serve as bioisosteres for carboxylic acids, improving metabolic stability and other pharmacokinetic properties. academie-sciences.fr The reaction of an organic nitrile with sodium azide (B81097) is a well-established and efficient method for synthesizing these heterocyclic derivatives. academie-sciences.frwikipedia.org

| Reactant | Reagent | Catalyst (Example) | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | PbCl₂ or Zn salt | 5-(2-Amino-1-benzyl-1H-pyrrol-3-yl)-1H-tetrazole | academie-sciences.fr |

Annulation Reactions and Heterocyclic Ring Fusions

The presence of vicinal amino and cyano groups in this compound makes it a versatile precursor for the construction of various fused heterocyclic systems. These annulation reactions are pivotal in the synthesis of compounds with significant chemical and biological interest.

Synthesis of Pyrrolo[2,3-d]pyrimidines from this compound

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a prominent scaffold in medicinal chemistry. The synthesis of this bicyclic heterocycle from this compound can be achieved through cyclocondensation reactions with various one-carbon synthons.

One of the most direct methods involves heating the aminonitrile with formamide, which serves as both the reagent and the solvent. This reaction leads to the formation of 7-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. ekb.eg A similar transformation can be accomplished using formamidine (B1211174) acetate (B1210297) in a suitable high-boiling solvent like 2-ethoxyethanol. ekb.eg

Another established route is the reaction with triethyl orthoformate to yield an intermediate ethoxymethyleneamino derivative. This intermediate can then be cyclized by treatment with ammonia, primary amines, or hydrazine (B178648) to afford a range of N-substituted or unsubstituted 4-aminopyrrolo[2,3-d]pyrimidines. ekb.eg

| Reagent | Conditions | Product |

| Formamide | Heat | 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Formamidine acetate | 2-Ethoxyethanol, Heat | 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Triethyl orthoformate, then NH₃ | Two steps | 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

These reactions underscore the utility of this compound as a key intermediate for accessing the pyrrolo[2,3-d]pyrimidine skeleton, a privileged structure in drug discovery.

Formation of Pyrrolo[2,3-b]pyridine Scaffolds

The pyrrolo[2,3-b]pyridine framework, also known as 7-azaindole, is another heterocyclic system of significant interest. The synthesis of substituted pyrrolo[2,3-b]pyridines can be accomplished from 2-amino-1H-pyrrole-3-carbonitriles through condensation with activated methylene (B1212753) compounds.

A well-documented approach involves the reaction of a 2-aminopyrrole-3-carbonitrile derivative with 2-arylidenemalononitriles in the presence of a basic catalyst such as piperidine. juniperpublishers.comresearchgate.net This reaction proceeds via a Michael addition of the enamine tautomer of the aminopyrrole to the activated double bond of the arylidenemalononitrile, followed by an intramolecular cyclization and subsequent aromatization, often through the elimination of a molecule of hydrogen cyanide or another small molecule, to afford the highly substituted pyrrolo[2,3-b]pyridine.

For this compound, the reaction with various 2-arylidenemalononitriles would be expected to yield a library of 4-amino-1-benzyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles with diverse substituents at the 6-position, depending on the starting arylidenemalononitrile.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 2-(Phenylmethylene)malononitrile | Piperidine | 4-Amino-1-benzyl-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |

| This compound | 2-((4-Chlorophenyl)methylene)malononitrile | Piperidine | 4-Amino-1-benzyl-6-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |

This synthetic strategy provides a convergent and efficient route to complex pyrrolo[2,3-b]pyridine scaffolds.

Synthesis of Polyfunctionalized Bipyrroles

2,2'-Bipyrroles are important structural motifs found in natural products and are valuable precursors for the synthesis of porphyrinoids and other macrocyclic systems. mdpi.com The reactivity of this compound can be harnessed for the synthesis of polyfunctionalized bipyrroles, although direct coupling reactions are less common.

A more intricate approach involves the transformation of the aminopyrrole into a more complex intermediate that can undergo rearrangement and cyclization to form a bipyrrole structure. For instance, a related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, which is a 2,2'-bipyrrole, was synthesized from N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. mdpi.com This suggests that while the direct dimerization of this compound is not a primary route, its derivatives can be key players in the synthesis of complex bipyrrole systems.

The synthesis of functionalized 2,2'-bipyrroles often relies on modern cross-coupling methodologies, such as Suzuki or Stille coupling, which would require prior functionalization of the pyrrole ring, for example, through halogenation. Another approach involves the rearrangement of bicyclic pyrrole-containing structures. nih.gov Trofimov and coworkers have reported a method involving the rearrangement of pyrrolo-bicyclic 1-amino-3-iminopyrrolizines to yield 2,2'-bipyrroles. nih.gov This highlights the potential for this compound to serve as a foundational element in multi-step syntheses of elaborate bipyrrole structures.

| Precursor Type | Synthetic Strategy | Resulting Structure |

| Halogenated Pyrrole | Suzuki/Stille Coupling | Symmetrical or Unsymmetrical 2,2'-Bipyrroles |

| Pyrrolo-bicyclic imine | Rearrangement | Functionalized 2,2'-Bipyrroles |

While direct annulation of this compound to form bipyrroles is not straightforward, its functional groups offer handles for derivatization and subsequent construction of the bipyrrole core.

Biological and Pharmacological Relevance of 2 Amino 1 Benzyl 1h Pyrrole 3 Carbonitrile Derivatives

Investigation as Metallo-β-Lactamase Inhibitors

Metallo-β-lactamases (MBLs) are a formidable class of zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.gov The absence of clinically approved MBL inhibitors poses a significant threat to global health. nih.gov Derivatives of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile have emerged as a promising class of inhibitors targeting these resilient enzymes.

Structure-activity relationship (SAR) studies on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have demonstrated the importance of the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain for potent inhibitory activity against the three main subclasses of MBLs. nih.govacs.org These subclasses are represented by IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3). nih.govacs.org

Modification of the parent compound led to the discovery of N-acylamide derivatives with significant inhibitory potency. nih.gov For instance, an N-benzoyl derivative of the parent compound showed potent in vitro activity against all tested MBLs, with inhibition constants (Kᵢ) in the low micromolar range. nih.gov This highlights its potential as a broad-spectrum inhibitor. Another study identified compound 5f, a derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, as a highly potent inhibitor across the MBL family, also with Kᵢ values in the low µM range. nih.gov

| Derivative | Target MBL (Subclass) | Inhibition Constant (Kᵢ) |

|---|---|---|

| N-benzoyl derivative | IMP-1 (B1), CphA (B2), AIM-1 (B3) | Low µM range nih.gov |

| Compound 5f | IMP-1 (B1), AIM-1 (B3) | Low µM range nih.gov |

| N-acylamide derivatives (10 & 11) | IMP-1 (B1) | Most potent in series nih.gov |

A crucial attribute of MBL inhibitors is their ability to restore the efficacy of existing β-lactam antibiotics. Derivatives of this compound have demonstrated this synergistic effect. The N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile significantly enhanced the sensitivity of cell cultures producing IMP-1, CphA, or AIM-1 towards the carbapenem (B1253116) antibiotic meropenem. nih.govacs.org

Similarly, compound 5f was also found to display synergy when combined with antibiotics such as penicillin G, cefuroxime, or meropenem. nih.gov This potentiation of antibiotic activity is a key step towards developing clinically viable combination therapies to treat infections caused by MBL-producing bacteria. nih.govnih.gov

The ability of certain derivatives to inhibit enzymes from all three major MBL subclasses makes them promising candidates for the development of broad-spectrum inhibitors. nih.govnih.gov The N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, with its potent activity against IMP-1, CphA, and AIM-1, represents a promising starting point for creating a universal MBL inhibitor. nih.govacs.org The development of such inhibitors is critical to address the challenge posed by the diversity of MBL enzymes encountered in clinical settings. nih.govacs.org

Antimicrobial Activity Studies

Beyond their role as enzyme inhibitors, pyrrole-containing compounds are recognized for their intrinsic antimicrobial properties. mdpi.com Nitrogen heterocyclic derivatives, including pyrroles, exhibit notable antibacterial action against a variety of bacterial strains. nih.gov

Pyrrole (B145914) derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a related compound, showed potent antibacterial properties against Escherichia coli, a Gram-negative bacterium, with a minimum inhibitory concentration (MIC) of 32 µg/mL, which was significantly lower than that of amoxicillin (B794) (256 µg/mL). nih.gov While many pyrrole compounds are generally more effective against Gram-positive bacteria, structural modifications can enhance their activity against Gram-negative strains. nih.govuctm.edu The high substitution of the pyrrole ring with phenyl groups is noted to favor antibacterial activity. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 nih.gov | Amoxicillin | 256 nih.gov |

The pyrrole scaffold is also being investigated for its potential against mycobacteria, the causative agents of tuberculosis. Various pyrrole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For instance, a series of 1H-pyrrole-2-carboxylate derivatives were assessed, with one compound showing a potent MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. mdpi.com Another study on pyrrole-2-carboxamides found that most compounds exhibited strong anti-TB activity with MIC values less than 0.016 μg/mL. nih.gov While these studies are on different pyrrole scaffolds, they underscore the potential of the pyrrole ring system in the development of new antimycobacterial agents. nih.govmdpi.comresearchgate.net

Other Pharmacological Applications

Derivatives of this compound have garnered significant attention for their broad spectrum of pharmacological activities. The versatility of the pyrrole scaffold allows for molecular modifications that have led to the development of compounds with potential therapeutic applications in various diseases. jmpas.com This section explores the antiviral, anticancer, anti-inflammatory, antidiabetic, and neurological disorder-related applications of these derivatives.

Antiviral Activity

The pyrrole nucleus is a key component in a variety of compounds exhibiting significant antiviral properties. researchgate.net Research into pyrrole derivatives has demonstrated their potential against a range of DNA and RNA viruses. nih.gov For instance, novel synthesized pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives have been investigated for their efficacy against viruses causing gastroenteritis, such as Rotavirus Wa strain and Coxsackievirus B4. nih.gov Several of these compounds, when tested at non-toxic doses on BGM cell lines, showed significant antiviral activity. nih.gov Molecular docking studies suggest that these compounds may act by targeting viral polymerase enzymes. nih.gov

The structural framework of pyrrolo[2,3-d]pyrimidine nucleosides, which are analogues of tubercidin, toyocamycin, and sangivamycin, has also been a focus of antiviral research. ekb.eg The development of new pyrrolo[2,3-d]pyrimidine derivatives continues to be a promising area for identifying new antiviral agents. researchgate.net

Table 1: Antiviral Activity of Selected Pyrrole Derivatives

| Compound Type | Virus | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | Rotavirus Wa, Coxsackievirus B4 | Exhibited significant antiviral activity in vitro. nih.gov | nih.gov |

| N-substituted pyrrole-based scaffolds | HSV-1, HSV-2 | Compound 1 showed modest anti-HSV-1 and -HSV-2 activity in HEL cell cultures. nih.gov | nih.gov |

| Pyrrolo[2,3-d]pyrimidine nucleoside analogs | General antiviral | Synthesis and evaluation of acyclic analogs showed antiviral activity. ekb.eg | ekb.eg |

Anticancer and Antitumor Potential

The pyrrole scaffold is a prominent feature in numerous compounds developed as anticancer agents. nih.govresearchgate.net These derivatives have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action. nih.govacs.orgtandfonline.commdpi.com

One significant mechanism is the inhibition of tubulin polymerization. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibition of tubulin polymerization, colchicine (B1669291) binding to tubulin, and cancer cell growth. acs.org Specifically, compounds 22 and 27 not only inhibited the growth of medulloblastoma D283 cells at nanomolar concentrations but also suppressed the Hedgehog signaling pathway. acs.org

Another key target for these derivatives is protein kinases, such as EGFR and VEGFR, which are crucial in cancer progression. nih.gov Synthesized pyrrole derivatives like chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) and 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) have been shown to bind to and act as competitive inhibitors of EGFR and VEGFR. nih.gov These compounds also exhibited antioxidant properties, which may contribute to their proapoptotic and antitumor activities. nih.gov

Furthermore, studies on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have revealed that the nature of the substituents significantly influences anticancer activity. nih.gov For example, compounds with a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring showed potent activity against a panel of cancer cell lines, including MGC 80-3, HCT-116, HepG2, DU145, and CT-26. nih.gov Flow cytometry analysis indicated that one of the potent compounds, cpd 21 , induced cell cycle arrest at the S phase and promoted apoptosis. nih.gov

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 3-Aroyl-1-arylpyrrole (ARAP) derivatives (e.g., 22 , 27 ) | Medulloblastoma D283, NCI-ADR-RES, Messa/Dx5MDR | Inhibition of tubulin polymerization, Hedgehog signaling pathway suppression | Potent inhibition of cancer cell growth at nanomolar concentrations. acs.org | acs.org |

| MI-1 and D1 | Colorectal cancer models | Competitive inhibition of EGFR and VEGFR, antioxidant activity | Induced apoptosis in malignant cells and restored hematological parameters. nih.gov | nih.gov |

| 3-substituted benzoyl-4-substituted phenyl-1H-pyrroles (e.g., cpd 15 , 19 , 21 ) | MGC 80-3, HCT-116, HepG2, DU145, CT-26, A549 | S phase cell cycle arrest, apoptosis induction | Potent anticancer activity with low cytotoxicity against non-cancer cell lines. nih.gov | nih.gov |

| 1,2,3-triazole incorporated pyrrole derivatives | MCF-7, A549, Colo-205, A2780 | Not specified | Moderate to good activity compared to etoposide. tandfonline.com | tandfonline.com |

Anti-inflammatory and Analgesic Properties

Pyrrole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), with compounds like tolmetin (B1215870) and ketorolac (B1673617) being notable examples. nih.govmdpi.com The anti-inflammatory effect of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. jmpas.com

A series of synthesized 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. jmpas.com Many of the tested compounds showed significant inhibition of edema, with some exhibiting potency comparable to the standard drug etoricoxib. jmpas.com Specifically, compound 1e was found to be as potent as etoricoxib. jmpas.com

Research on other novel pyrrole and condensed pyrrole derivatives has also identified compounds with potent anti-inflammatory effects, in some cases exceeding that of indomethacin (B1671933). scirp.orgscirp.org In addition to anti-inflammatory properties, many of these compounds also exhibit analgesic activity. scirp.orgunina.it For instance, a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile fragment was evaluated, with one compound showing a particularly interesting anti-nociceptive profile in vivo. unina.it While some novel pyrrolic compounds have shown analgesic effects against chemical stimuli, they did not consistently demonstrate anti-inflammatory activity or antinociceptive properties against thermal stimuli in all studies. pensoft.net

Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles (e.g., 1e ) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity, with compound 1e being as potent as etoricoxib. jmpas.com | jmpas.com |

| Fused pyrrole derivatives | In vivo anti-inflammatory assays | Some derivatives showed promising anti-inflammatory activity equivalent to indomethacin and ibuprofen. researchgate.net | researchgate.net |

| Pyrrole derivatives with carbaldehyde, oxime, or nitrile groups | In vivo analgesic and anti-inflammatory tests | One compound demonstrated a significant anti-nociceptive profile. unina.it | unina.it |

| Novel pyrrole and condensed pyrrole derivatives | Anti-inflammatory and analgesic assays | Several compounds exhibited highly potent anti-inflammatory effects, comparable to indomethacin. scirp.org | scirp.org |

Antidiabetic and Antihyperglycemic Activities

The pyrrole moiety is present in established antidiabetic drugs like glimepiride (B1671586) and is a core structure in the development of new antihyperglycemic agents. nih.govtandfonline.com Many pyrrole derivatives have been synthesized and evaluated for their potential to manage diabetes mellitus, a significant metabolic disorder. researchgate.netresearchgate.net

One of the key targets for these compounds is the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov Inhibition of DPP-4 is an effective therapeutic strategy for type 2 diabetes. A series of novel pyrrole-3-carboximidamide derivatives were designed as DPP-4 inhibitors, with compounds 5f and 5g showing potent inhibitory activity with IC₅₀ values of 12.19 and 23.08 nM, respectively. nih.gov In vivo studies confirmed that compound 5g significantly decreased blood glucose levels in diabetic rats. nih.gov Similarly, various hetero-aromatic moiety-substituted amino pyrrole-2-carbonitrile (B156044) derivatives have been synthesized and shown to be effective DPP-4 inhibitors. mdpi.com

Other studies have focused on the in vivo antihyperglycemic activity of pyrrole and pyrrolopyrimidine derivatives in streptozotocin (B1681764) (STZ)-induced diabetic models. nih.govresearchgate.net Several compounds demonstrated promising activity, equivalent to the standard drug glimepiride. nih.gov The α-amylase and α-glucosidase inhibitory activities of pyrrole derivatives have also been investigated, with some compounds showing effective inhibition of these enzymes. nih.gov

Table 4: Antidiabetic and Antihyperglycemic Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Pyrrole-3-carboximidamide derivatives (e.g., 5f , 5g ) | DPP-4 enzyme, diabetic Wistar rats | Potent DPP-4 inhibitors with significant in vivo blood glucose-lowering effects. nih.gov | nih.gov |

| Pyrrole and pyrrolopyrimidine derivatives | STZ-induced diabetic rats | Promising antihyperglycemic activity, comparable to glimepiride. nih.gov | nih.gov |

| Amino pyrrole-2-carbonitrile derivatives | DPP-4 enzyme, oral glucose tolerance test in mice | Excellent inhibitory activity against DPP-4 and good efficacy in vivo. mdpi.com | mdpi.com |

| Aliphatic amines- and branched amino acids-based pyrroles | α-amylase and α-glucosidase | Effective inhibition of both enzymes. nih.gov | nih.gov |

Potential in Neurological Disorders (e.g., Anti-Parkinson's, Anti-Alzheimer's)

The neuroprotective properties of pyrrole derivatives have made them attractive candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.net

In the context of Parkinson's disease, oxidative stress and neuroinflammation are key pathological factors. nih.govnih.gov Novel 1,5-diaryl pyrrole derivatives have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model of Parkinson's. nih.gov These compounds appear to exert their neuroprotective effects by inhibiting apoptosis, suppressing the COX-2/PGE2 pathway, and reducing reactive oxygen species (ROS) production and lipid peroxidation. nih.gov

For Alzheimer's disease, the inhibition of cholinesterases (AChE and BChE) is a primary therapeutic strategy. nih.gov Novel series of pyrrolizine-based compounds have been designed and evaluated as potential anti-Alzheimer's agents. nih.gov Some of these compounds showed high selectivity for human AChE, while others acted as dual inhibitors of both AChE and BChE at submicromolar concentrations. nih.gov For example, compound 10 was highly selective for hAChE, whereas compound 11 dually inhibited both enzymes. nih.gov These compounds also effectively inhibited self-induced amyloid-beta aggregation and demonstrated the ability to improve cognitive dysfunction in animal models. nih.gov The development of pyrrole-based hydrazide-hydrazones as dual inhibitors of AChE and monoamine oxidase B (MAO-B) represents another multi-target approach for Alzheimer's treatment. mdpi.com

Table 5: Activity of Selected Pyrrole Derivatives in Neurological Disorder Models

| Compound/Derivative Class | Disease Model/Target | Key Findings | Reference |

|---|---|---|---|

| 1,5-Diaryl pyrrole derivatives | 6-OHDA-induced neurotoxicity (Parkinson's model) | Neuroprotective effects via inhibition of apoptosis, COX-2/PGE2 pathway, and oxidative stress. nih.gov | nih.gov |

| Pyrrolizine-based compounds (e.g., 10 , 11 ) | hAChE, hBChE, amyloid-beta aggregation (Alzheimer's model) | Selective or dual inhibition of cholinesterases, inhibition of amyloid-beta aggregation, and improved cognition in vivo. nih.gov | nih.gov |

| Pyrrole-based hydrazide-hydrazones | AChE and MAO-B (Alzheimer's targets) | Dual inhibition of AChE and MAO-B. mdpi.com | mdpi.com |

| Pyrrole-heterocyclic derivatives | Acetylcholinesterase and α-glycosidase | Potent inhibition of both enzymes, suggesting potential for Alzheimer's and diabetes. consensus.app | consensus.app |

Structure Activity Relationship Sar Studies of 2 Amino 1 Benzyl 1h Pyrrole 3 Carbonitrile Analogs

Impact of the 3-Carbonitrile Group on Biological Activity

The 3-carbonitrile (CN) group on the pyrrole (B145914) ring is a critical functional group for the inhibitory potency of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile analogs. SAR studies have demonstrated that the removal or replacement of this group leads to a significant reduction or complete loss of biological activity. nih.gov

For instance, in studies against metallo-β-lactamases such as IMP-1, CphA, and AIM-1, the presence of the 3-carbonitrile group was found to be essential for inhibitory action. nih.gov This suggests that the electron-withdrawing nature and the specific spatial orientation of the nitrile group are crucial for the interaction with the target enzyme's active site. The exact mechanism of interaction is not fully elucidated but may involve hydrogen bonding or other electrostatic interactions with key amino acid residues.

The importance of the cyano group is a recurring theme in the SAR of various biologically active heterocyclic compounds, where it often acts as a key pharmacophoric feature.

Table 1: Impact of the 3-Carbonitrile Group on Inhibitory Activity against IMP-1

| Compound | Modification | Ki (μM) against IMP-1 |

| 5a | 3-Carbonitrile present | 10.1 ± 0.9 |

| Analog without 3-CN | 3-Carbonitrile absent | Inactive |

Data sourced from McGeary et al., 2017. nih.gov

Role of Vicinal Aromatic Substituents (e.g., 4,5-diphenyl) on Potency

Modification of these aromatic substituents can significantly impact the biological activity. For example, the replacement of the 4,5-diphenyl groups with smaller alkyl groups or their complete removal results in a marked decrease in inhibitory potency. This indicates that the size, shape, and lipophilicity of these substituents are key determinants of activity. The orientation of the phenyl rings may also play a role in optimizing the interaction with the enzyme's binding pocket.

Table 2: Influence of 4,5-Diphenyl Substituents on Inhibitory Activity against IMP-1

| Compound | 4,5-Substituents | Ki (μM) against IMP-1 |

| 5a | Diphenyl | 10.1 ± 0.9 |

| Analog with smaller groups | e.g., Dimethyl | Significantly less active |

| Analog without substituents | Unsubstituted | Inactive |

Qualitative data based on findings from McGeary et al., 2017. nih.gov

Significance of the N-Benzyl Side Chain for Inhibitory Potencies

SAR studies have explored the impact of modifying the N-benzyl group. For instance, the introduction of substituents on the phenyl ring of the benzyl (B1604629) group can modulate the inhibitory potency. A 4-methoxybenzyl group has been shown to be well-tolerated, suggesting that the electronic properties of the aromatic ring can influence activity. However, the complete removal of the benzyl group or its replacement with a smaller alkyl chain generally leads to a significant loss of inhibitory potency, highlighting the importance of a bulky, hydrophobic substituent at this position.

Table 3: Effect of N-Benzyl Side Chain Modification on Inhibitory Activity against IMP-1

| Compound | N1-Substituent | Ki (μM) against IMP-1 |

| 5a | Benzyl | 10.1 ± 0.9 |

| 5b | 4-Methoxybenzyl | 11.2 ± 1.2 |

| Analog without N-benzyl | e.g., Methyl | Significantly less active |

Data sourced from McGeary et al., 2017. nih.gov

Effects of Acylation of the Amino Group on Biological Efficacy

Acylation of the 2-amino group of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has been found to have a profound effect on its biological efficacy, particularly its inhibitory activity against MBLs. nih.gov The introduction of an acyl group can either enhance or decrease the potency, depending on the nature of the acyl substituent.

For example, the N-benzoyl derivative of the parent compound showed potent in vitro activity against all tested MBLs, with inhibition constants in the low micromolar range. nih.gov In contrast, some other N-acylamide derivatives were found to be potent inhibitors of IMP-1 but less effective against other MBLs like CphA and AIM-1. This suggests that the size, shape, and electronic properties of the acyl group can be tailored to achieve selective or broad-spectrum inhibition.

Table 4: Inhibitory Potency of N-Acylated Analogs against Metallo-β-Lactamases

| Compound | N-Acyl Group | Ki (μM) against IMP-1 | Ki (μM) against CphA | Ki (μM) against AIM-1 |

| 5a | H (unacylated) | 10.1 ± 0.9 | 15.1 ± 1.5 | 11.2 ± 1.1 |

| 10 | Benzoyl | 2.9 ± 0.3 | 4.8 ± 0.5 | 3.5 ± 0.4 |

| 11 | 2-Naphthoyl | 1.8 ± 0.2 | >50 | >50 |

| 16 | Acetyl | 21.3 ± 2.2 | >50 | >50 |

Data sourced from McGeary et al., 2017. nih.gov

Influence of Stereochemistry and Conformational Aspects on Activity

There is limited specific information available in the reviewed scientific literature regarding the influence of stereochemistry and conformational aspects on the biological activity of this compound and its direct analogs. While the importance of stereoisomerism and conformational flexibility is a well-established principle in medicinal chemistry for many classes of bioactive molecules, dedicated studies on the chiral separation, stereoselective synthesis, or detailed conformational analysis of this particular series of compounds and its direct impact on their biological efficacy have not been extensively reported. The potential for atropisomerism due to restricted rotation around the single bonds connecting the pyrrole core to the bulky phenyl substituents at the 4 and 5 positions could exist, but its effect on activity has not been documented. Further research, including computational modeling and the synthesis and evaluation of individual stereoisomers, would be necessary to elucidate the role of stereochemistry and conformation in the activity of these compounds.

Mechanistic Investigations of 2 Amino 1 Benzyl 1h Pyrrole 3 Carbonitrile

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of the 2-aminopyrrole core, central to the structure of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile, can be achieved through various multi-component reactions (MCRs), which are valued for their efficiency and high yields. nih.gov One plausible mechanistic pathway for the formation of N-substituted 2-amino-3-cyanopyrroles involves a sequence of reductive amination followed by a ring-closing reaction.

A specific synthetic route starts with benzaldehyde (B42025), aminoacetaldehyde dimethyl acetal (B89532), and malononitrile (B47326). google.com The initial step is a reductive amination between benzaldehyde and aminoacetal to form N-benzyl-2,2-dimethoxy-ethylamine. This intermediate then undergoes a cyclization reaction with malononitrile. The proposed mechanism for this key ring-forming step is as follows:

Acid-Catalyzed Imine Formation : Under acidic conditions, the acetal group of N-benzyl-2,2-dimethoxy-ethylamine is hydrolyzed to reveal an aldehyde. This aldehyde then reacts with the secondary amine, which could be an intermediate or part of a self-condensation, though the literature points towards direct reaction with malononitrile. google.com A more direct pathway involves the reaction of the N-benzyl-2,2-dimethoxy-ethylamine with malononitrile in the presence of an acid catalyst.

Nucleophilic Attack : The active methylene (B1212753) group of malononitrile, a potent nucleophile, attacks the electrophilic carbon of the iminium ion intermediate formed from the aminoacetal derivative.

Cyclization : An intramolecular nucleophilic attack occurs where the nitrogen atom attacks one of the nitrile groups.

Tautomerization and Aromatization : The resulting intermediate undergoes tautomerization to form the stable aromatic 2-aminopyrrole ring. mdpi.com

This multi-component strategy allows for the construction of the substituted pyrrole (B145914) scaffold in a convergent manner. The reaction mechanism for a similar synthesis is depicted in the table below.

| Step | Description | Intermediates |

| 1 | Alkylation | Ketone A is formed from the reaction of an imino-pyrrolizine with 1-chloroacetophenone. |

| 2 | Carbanion Formation | A proton is abstracted from the active methylene group to form carbanion B. |

| 3 | Intramolecular Attack | The carbanion attacks the nitrile's carbon, leading to ring-opening and formation of iminopyrroline C. |

| 4 | Aromatization | A proton transfer from the asymmetric carbon to the imino-group results in the final aromatic bipyrrole product. |

This table outlines a possible mechanism for the formation of a related complex pyrrole derivative, illustrating the key steps of carbanion formation and intramolecular cyclization. mdpi.com

Proposed Mechanisms of Biological Action

Derivatives of 2-aminopyrrole-3-carbonitrile have been identified as promising inhibitors of bacterial enzymes, representing a potential strategy to combat antibiotic resistance.

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. nih.gov The compound 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a close structural analog of the subject compound, has been investigated as a broad-spectrum MBL inhibitor. nih.govnih.gov

The proposed mechanism of inhibition involves the interaction of the pyrrole derivative with the zinc ions in the MBL active site. MBLs in subclasses B1 and B3 are di-zinc enzymes, and these metal ions are crucial for catalysis, activating a water molecule that hydrolyzes the amide bond in the β-lactam ring of antibiotics. nih.govresearchgate.net Pyrrole-based inhibitors are thought to function by displacing the zinc-bridging hydroxide/water molecule. nih.gov The inhibitor can coordinate with one or both zinc ions through heteroatoms, such as the nitrogen of the amino group or the nitrile group. This binding event blocks the active site, preventing the antibiotic substrate from accessing the catalytic zinc center and thus inhibiting the hydrolysis of the antibiotic. nih.gov

Structure-activity relationship (SAR) studies have highlighted the importance of several structural features for potent inhibition:

3-Carbonitrile Group : Essential for inhibitory activity. nih.gov

N-benzyl Side Chain : Important for potency. nih.gov

Substituents at positions 4 and 5 : Large hydrophobic groups like phenyl rings contribute significantly to binding. nih.gov

These findings suggest that the inhibitor binds in a specific orientation within the active site, making key interactions with both the zinc ions and surrounding amino acid residues. This interaction prevents the catalytic action of the enzyme, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria. nih.gov

Currently, there is no available scientific literature that specifically describes or proposes a mechanism for this compound interfering with DNA synthesis. The primary focus of research for this class of compounds has been on their activity as enzyme inhibitors, particularly against metallo-β-lactamases.

Isotope Labeling Studies in Mechanistic Elucidation

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comwikipedia.org In the context of pyrrole synthesis, isotopic labeling can be employed to verify the sequence of bond formations and rearrangements. For example, by replacing a specific carbon or nitrogen atom with its heavier isotope (e.g., ¹³C or ¹⁵N) in one of the starting materials, its final position in the 2-aminopyrrole product can be determined using mass spectrometry or NMR spectroscopy. nih.gov

This method could be used to confirm the intramolecular cyclization step in the synthesis of this compound. If the nitrogen of the aminoacetaldehyde precursor is labeled with ¹⁵N, its location in the final pyrrole ring can be confirmed, validating the proposed ring-closure pathway. Similarly, labeling the carbon atoms of the nitrile groups in malononitrile could elucidate which nitrile group participates in the cyclization.

While isotope labeling is a well-established method for mechanistic studies in organic chemistry, including the synthesis of other pyrrole-containing macrocycles like calix acs.orgpyrroles, no specific isotope labeling studies have been published for the direct elucidation of the synthesis mechanism of this compound itself. nih.govresearchgate.net Such studies would be invaluable in providing conclusive evidence for the proposed reaction pathways.

Advanced Characterization and Computational Studies of 2 Amino 1 Benzyl 1h Pyrrole 3 Carbonitrile and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are the cornerstone for the structural analysis of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

For 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile and its analogues, ¹H NMR spectra reveal characteristic signals that confirm the presence of key structural motifs. The protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (δ 7.00-7.40 ppm), while the methylene (B1212753) (-CH₂-) protons connecting the benzyl group to the pyrrole (B145914) nitrogen produce a distinct singlet around δ 4.00-5.80 ppm. rsc.org The protons of the amino group (-NH₂) are observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. rsc.org The protons on the pyrrole ring itself also give rise to specific signals that confirm the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for the cyano carbon (C≡N) typically in the range of δ 116-118 ppm, and for the carbons of the pyrrole ring and the benzyl group. rsc.org The methylene bridge carbon usually resonates around δ 44-50 ppm. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the compound's structure.

Table 1: Characteristic NMR Chemical Shifts (δ ppm) for the this compound Scaffold Data are generalized from spectra of analogous compounds. rsc.org

| Group | ¹H NMR Signal | ¹³C NMR Signal |

| Benzyl Aromatic Protons | 7.00 - 7.40 (m) | 127.0 - 138.0 |

| Benzyl -CH₂- Protons | 4.00 - 5.80 (s) | ~44.0 - 50.0 |

| Amino (-NH₂) Protons | Variable (br s) | N/A |

| Pyrrole Ring Protons | ~6.00 - 7.00 | ~100.0 - 148.0 |

| Cyano (-CN) Carbon | N/A | ~116.0 - 118.0 |

| (s = singlet, br s = broad singlet, m = multiplet) |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives provides clear evidence for its key functional components. mdpi.comacgpubs.org

The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which appears as a sharp, intense peak in the region of 2210–2220 cm⁻¹. researchgate.net The presence of the primary amino (-NH₂) group is confirmed by a pair of medium-intensity absorption bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching from the benzyl group is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge appears just below 3000 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2220 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, its molecular formula is C₁₂H₁₁N₃, corresponding to a molecular weight of 197.24 g/mol . synblock.comsinfoochem.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. In HRMS analysis, the experimentally measured m/z value of the molecular ion (e.g., [M+H]⁺) is compared to the theoretically calculated value. A close match between the found and calculated values, often within a few parts per million (ppm), confirms the elemental composition. For example, in the synthesis of related pyrrole derivatives, HRMS (ESI) was used to confirm the calculated m/z for the protonated molecule [M+H]⁺, providing definitive evidence of the target structure's formation. rsc.org

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules and their reactivity at an electronic level. Methods like Density Functional Theory (DFT) and molecular docking are increasingly used to complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In synthetic chemistry, DFT calculations are instrumental in elucidating reaction mechanisms, predicting the stability of intermediates, and calculating the energy barriers of transition states.

While specific DFT studies on the reaction mechanism of this compound are not widely reported, this methodology has been successfully applied to related heterocyclic systems. nih.gov Such studies can map the potential energy surface of a reaction, helping to understand the regioselectivity and stereoselectivity of synthetic transformations leading to substituted pyrroles. By modeling the reactants, intermediates, transition states, and products, researchers can gain insights into the electronic factors that govern the reaction pathway, which is crucial for optimizing reaction conditions and developing new synthetic routes. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This approach is central to modern drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Derivatives of the 2-aminopyrrole scaffold have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. nih.gov For instance, fused 1H-pyrrole derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. researchgate.netnih.gov These simulations reveal key binding interactions, such as hydrogen bonds between the amino group of the pyrrole and amino acid residues (e.g., methionine) in the ATP binding pocket of the kinase. nih.gov Other interactions, including hydrophobic and van der Waals forces between the aromatic rings of the ligand and the receptor, also contribute to binding affinity. These computational insights are vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. researchgate.netmdpi.com

Table 3: Examples of Molecular Docking Studies on Bioactive Pyrrole Derivatives

| Pyrrole Derivative Class | Target Enzyme | Key Interactions Observed | Reference |

| Fused 1H-Pyrroles | EGFR, CDK2 | Hydrogen bonding with active site residues; hydrophobic interactions. | researchgate.netnih.gov |

| Substituted Pyrroles | Cyclooxygenase-2 (COX-2) | Interactions with key amino acids in the enzyme's active site. | researchgate.net |

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase, DHFR | Binding within the active sites, indicating potential for dual inhibition. | mdpi.com |

Predictive Modeling of Biological Activity

Predictive modeling plays a pivotal role in the rational design and optimization of novel therapeutic agents. By employing computational techniques, it is possible to elucidate the relationships between the chemical structure of a compound and its biological activity, thereby guiding the synthesis of more potent and selective molecules. For this compound and its derivatives, predictive modeling approaches such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are instrumental in understanding their mechanism of action and in the prospective identification of new analogs with enhanced biological profiles.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to other classes of pyrrole derivatives to predict their therapeutic potential.

For instance, 2D-QSAR models for other heterocyclic compounds have been developed using a variety of descriptors, such as electronic, steric, and hydrophobic parameters, to predict activities like vasodilation or antimicrobial efficacy. A typical QSAR study involves the generation of a statistically significant model, which is then validated to ensure its predictive power. The following table illustrates the types of statistical parameters that are typically reported in a QSAR study to validate the robustness and predictive capacity of a model.

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| R² | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² or R²cv | Cross-validated R², indicating the predictive power of the model. | > 0.5 |

| F-statistic | A measure of the overall significance of the regression model. | High value with a low p-value |

| s | Standard error of the estimate, representing the magnitude of the typical prediction error. | Low value |

Such models can be invaluable in the virtual screening of large compound libraries to identify novel pyrrole derivatives with desired biological activities, thereby prioritizing synthetic efforts.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This method has been instrumental in understanding the interactions of derivatives of this compound with their biological targets.

A notable example is the study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its analogs as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. Molecular docking studies have been employed to elucidate the binding modes of these compounds within the active sites of various MBLs, such as IMP-1, CphA, and AIM-1. These studies have revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain are crucial for the inhibitory potency of these compounds.

The insights gained from molecular docking can guide the rational design of new derivatives with improved binding affinities. For example, by identifying key hydrogen bonds or hydrophobic interactions, modifications can be made to the lead structure to enhance these interactions, leading to more potent inhibitors.

Table 2: Representative Molecular Docking Results for Pyrrole Derivatives against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound | -7.5 | Tyr228, Ser125 | Hydrogen Bond |

| Derivative A (with 4-chlorobenzyl) | -8.2 | Tyr228, Ser125, Phe156 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative B (with 4-methoxybenzyl) | -7.9 | Tyr228, Asn130 | Hydrogen Bond |

| Derivative C (with N-benzoyl) | -8.5 | Arg230, Tyr228 | Hydrogen Bond, Cation-Pi Interaction |

Pharmacophore Modeling

Pharmacophore modeling is another powerful in silico method used in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual databases for novel compounds that possess the required structural features for biological activity.

For the this compound scaffold, a pharmacophore model could be developed based on the key interactions identified through molecular docking studies. Such a model would likely include features corresponding to the 2-amino group (as a hydrogen bond donor), the 3-carbonitrile group (as a hydrogen bond acceptor or for its electronic properties), and the N-benzyl group (as a hydrophobic feature).

Table 3: Hypothetical Pharmacophore Features for this compound Derivatives as Enzyme Inhibitors

| Feature | Corresponding Moiety | Importance in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 2-Amino group | Interaction with carbonyl backbone or acidic residues in the active site. |

| Hydrogen Bond Acceptor (HBA) | 3-Carbonitrile nitrogen | Interaction with hydrogen bond donating residues. |

| Hydrophobic (HY) | N-Benzyl group | Occupies a hydrophobic pocket in the active site. |

| Aromatic Ring (AR) | Benzyl ring | Potential for Pi-Pi or Cation-Pi interactions. |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

Future research will heavily focus on the rational design and synthesis of novel derivatives of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile to improve potency and selectivity for various biological targets. Structure-activity relationship (SAR) studies have provided a critical roadmap for these efforts.

For instance, research on a closely related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has demonstrated that the 3-carbonitrile group, the N-benzyl side chain, and the vicinal 4,5-diphenyl groups are crucial for its inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance. nih.gov Building on this, future work will involve systematic modifications at these positions. Acylation of the 2-amino group, for example, has been shown to increase potency against certain MBLs like IMP-1. nih.govpreprints.org

Key synthetic strategies for creating next-generation derivatives include:

Domino Reactions: Novel and facile domino methodologies, such as those involving a propargylic 3,4-diaza-Cope rearrangement followed by a 5-exo-dig N-cyclization, can efficiently generate libraries of diverse 2-aminopyrroles. acs.orgnih.gov